

# Spectroscopic Profile of 4-Amino-2,6-dinitrotoluene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

Cat. No.: B127495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-2,6-dinitrotoluene** (4-A-2,6-DNT), a significant compound in environmental and toxicological research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

## Spectroscopic Data Summary

The empirical formula for **4-Amino-2,6-dinitrotoluene** is C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 197.15 g/mol. [1] This section summarizes the available spectroscopic data in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While complete experimental NMR data for **4-Amino-2,6-dinitrotoluene** is not widely available in the public domain, the following information has been compiled from existing resources.

### <sup>1</sup>H NMR (Proton NMR)

A proton NMR spectrum of **4-Amino-2,6-dinitrotoluene** has been recorded at 400 MHz. [1] The expected proton signals are for the aromatic protons and the methyl and amino group protons.

### <sup>13</sup>C NMR (Carbon-13 NMR)

Detailed experimental <sup>13</sup>C NMR data for **4-Amino-2,6-dinitrotoluene** is not readily available. However, analysis of the structurally related compound 2,4,6-trinitrotoluene (TNT) in DMSO-d<sub>6</sub> shows characteristic chemical shifts for the aromatic and methyl carbons.<sup>[2]</sup> For TNT, the assignments are: C<sub>1</sub> = 132.9 ppm; C<sub>2,6</sub> = 150.8 ppm; C<sub>4</sub> = 145.6 ppm; C<sub>3,5</sub> = 122.5 ppm; and the methyl group at 15.0 ppm.<sup>[2]</sup> These values can serve as a reference for estimating the chemical shifts in **4-Amino-2,6-dinitrotoluene**, where the substitution of a nitro group with an amino group would cause significant upfield shifts for the adjacent carbons.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **4-Amino-2,6-dinitrotoluene** is expected to show characteristic absorption bands for its amino, nitro, and aromatic functionalities.

Functional Group	**Expected Absorption Range (cm <sup>-1</sup> ) **
N-H Stretch (Amino)	3300 - 3500
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic - CH <sub>3</sub> )	2850 - 3000
N-O Stretch (Nitro - Asymmetric)	1500 - 1570
N-O Stretch (Nitro - Symmetric)	1300 - 1370
C=C Stretch (Aromatic)	1400 - 1600
C-N Stretch	1250 - 1350

## Mass Spectrometry (MS)

Mass spectrometry of **4-Amino-2,6-dinitrotoluene** reveals a clear molecular ion and characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for **4-Amino-2,6-dinitrotoluene**

m/z	Relative Intensity	Assignment
197	Major	Molecular Ion $[M]^+$
180	High	$[M-OH]^+$
104	High	Fragment Ion
78	Moderate	Fragment Ion

The mass spectrum shows the molecular ion at m/z 197. A characteristic fragmentation pattern for aromatic nitro compounds is the loss of a hydroxyl radical (OH, mass 17), resulting in an intense peak at m/z 180.<sup>[3]</sup> Subsequent losses of the two nitro groups as  $NO_2$  (mass 46) or  $HNO_2$  (mass 47) are also observed.<sup>[3]</sup>

## Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Weigh approximately 10-20 mg of **4-Amino-2,6-dinitrotoluene** for  $^1H$  NMR or 50-100 mg for  $^{13}C$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

#### Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO- $d_6$ .

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: Standard probe temperature (e.g., 298 K).
- $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Amino-2,6-dinitrotoluene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: Typically 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

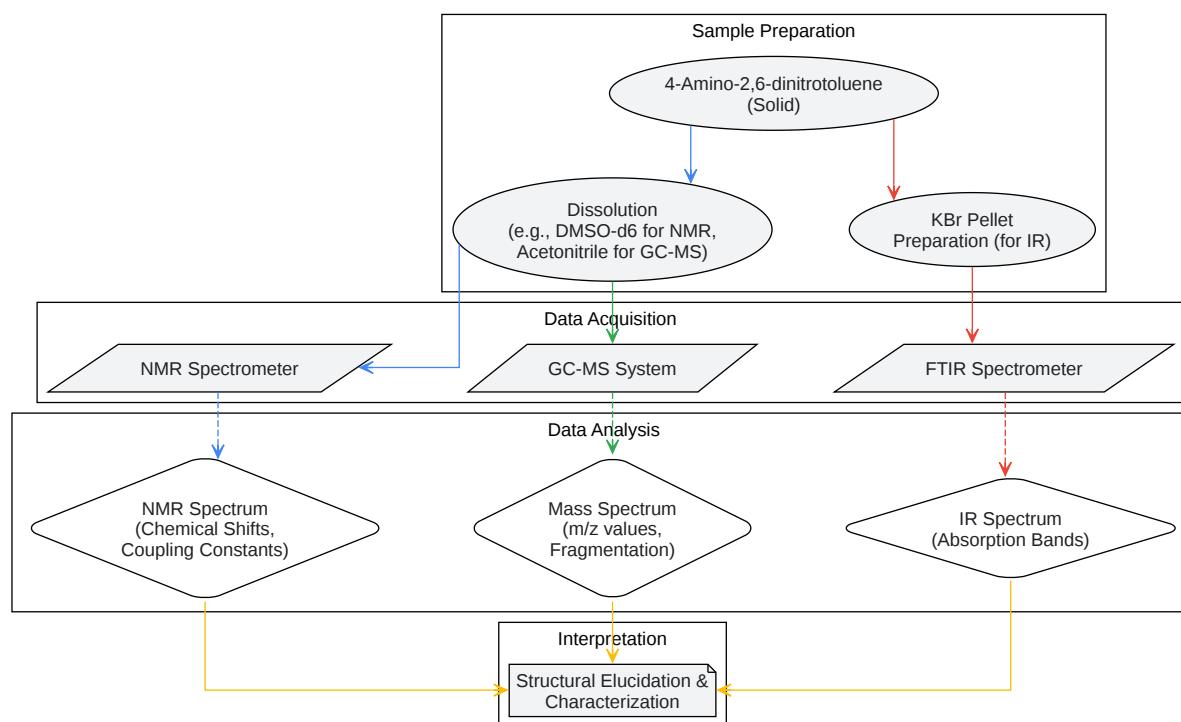
## Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of **4-Amino-2,6-dinitrotoluene** in a suitable volatile solvent such as acetonitrile or a mixture of methanol and acetonitrile.
- Gas Chromatograph (GC) Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
  - Carrier Gas: Helium at a constant flow rate.
  - Temperature Program: An appropriate temperature gradient to ensure good separation from any impurities.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A range that includes the expected molecular ion and fragment masses (e.g., m/z 40-300).

## Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2,6-dinitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127495#spectroscopic-data-nmr-ir-ms-for-4-amino-2-6-dinitrotoluene]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)